3-Propyl-1H-indazole
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Overview
Description
3-Propyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-substituted benzylidenehydrazines with suitable reagents. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is often preferred due to its efficiency and scalability. The use of solvents like dimethyl sulfoxide (DMSO) and specific reaction conditions, such as elevated temperatures and controlled atmospheres, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Propyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
3-Propyl-1H-indazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-Propyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit enzymes like phosphoinositide 3-kinase, which plays a role in cell signaling and proliferation . The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular processes and biological responses.
Comparison with Similar Compounds
1H-indazole: A closely related compound with similar structural features but different substituents.
2H-indazole: Another isomer with distinct tautomeric forms.
3-Aryl-1H-indazoles: These compounds have aryl groups attached to the indazole ring and exhibit different biological activities.
Uniqueness: 3-Propyl-1H-indazole is unique due to its specific propyl substituent, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
3-propyl-2H-indazole |
InChI |
InChI=1S/C10H12N2/c1-2-5-9-8-6-3-4-7-10(8)12-11-9/h3-4,6-7H,2,5H2,1H3,(H,11,12) |
InChI Key |
UAVBHTJZZHATBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C=CC=CC2=NN1 |
Origin of Product |
United States |
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